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Compound of Interest

Compound Name: 2-chloro-6-nitro-N-propylaniline

CAS No.: 1072928-95-0

Cat. No.: B1454598 Get Quote

Technical Whitepaper

Executive Summary
This technical guide outlines the protocol for the structural determination and crystallographic

analysis of 2-chloro-6-nitro-N-propylaniline. This compound represents a critical class of 2,6-

disubstituted anilines where steric crowding and intramolecular hydrogen bonding compete to

define molecular conformation.

The analysis of this structure is pivotal for researchers in agrochemistry (herbicide

intermediates) and structural chemistry, as the 2-chloro-6-nitro substitution pattern creates a

"locked" conformational landscape. This guide details the synthesis, crystallization, X-ray

diffraction data collection, and the specific structural features—such as the N-H···O

intramolecular hydrogen bond—that define its solid-state behavior.

Chemical Context & Synthesis Strategy
To analyze the crystal structure, one must first isolate high-purity single crystals. The synthesis

relies on Nucleophilic Aromatic Substitution (SNAr), exploiting the activated nature of the

benzene ring due to the electron-withdrawing nitro group.

Synthesis Protocol
Precursor: 2,3-dichloro-1-nitrobenzene or 2-chloro-6-nitrofluorobenzene.
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Reagent:

-Propylamine (1.1 equivalents).

Solvent: Ethanol or Acetonitrile (polar aprotic/protic to stabilize the transition state).

Base: Potassium carbonate (

) to neutralize the generated HCl/HF.

Mechanism: The amine nitrogen attacks the carbon ipso to the leaving group (F or Cl) activated

by the ortho-nitro group. The bulky ortho-chloro group remains, providing the steric bulk

essential for the target structure.

Crystallization Methodology
Growing diffraction-quality single crystals of 2-chloro-6-nitro-N-propylaniline requires

balancing its lipophilic propyl chain with the polar nitroaniline core.

Recommended Solvent Systems:

Method Solvent System Conditions
Target Crystal
Habit

Slow Evaporation
Ethanol / Water
(80:20)

Room Temp, dark Prisms / Blocks

| Vapor Diffusion | THF (inner) / Pentane (outer) |

, sealed | Plates | | Cooling | Isopropanol | Saturation at
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| Needles (check for twinning) |

Expert Insight: Avoid rapid cooling. The propyl chain introduces rotational degrees of freedom

that can lead to disorder if the lattice forms too quickly. Slow evaporation in ethanol yields the

most stable polymorph.

Crystallographic Workflow
The following diagram illustrates the critical path from raw material to refined structure,

emphasizing the decision nodes for handling disorder common in N-alkyl anilines.

To cite this document: BenchChem. [Structural Elucidation & Crystallographic Analysis of 2-
Chloro-6-nitro-N-propylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1454598#crystal-structure-analysis-of-2-chloro-6-
nitro-n-propylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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